1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-
Overview
Description
1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.302 g/mol . It is known for its versatile applications in various scientific fields due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- typically involves the reaction of 4-(2-nitrophenoxy)ethylmorpholine with palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out in ethanol (EtOH) and involves purging the reaction vessel with nitrogen before stirring under hydrogen for 18 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- undergoes several types of chemical reactions, including:
Reduction: The nitro group in the precursor compound is reduced to an amine group using hydrogen and Pd/C.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and Pd/C catalyst in ethanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Reduction: The major product is 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- itself.
Substitution: Products vary based on the nucleophile used in the reaction.
Scientific Research Applications
1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring can interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Comparison
1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- is unique due to its specific ethoxy linkage, which can influence its reactivity and interactions compared to similar compounds. This unique structure can result in different biological activities and chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2-morpholin-4-ylethoxy)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIRYWCUGOTOFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514445 | |
Record name | 4-[2-(Morpholin-4-yl)ethoxy]benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75328-29-9 | |
Record name | 4-[2-(Morpholin-4-yl)ethoxy]benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.